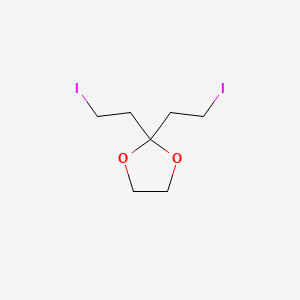

2,2-Bis(2-iodoethyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

123427-86-1 |

|---|---|

Molecular Formula |

C7H12I2O2 |

Molecular Weight |

381.98 g/mol |

IUPAC Name |

2,2-bis(2-iodoethyl)-1,3-dioxolane |

InChI |

InChI=1S/C7H12I2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 |

InChI Key |

LDAMTMVNAGXEDU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CCI)CCI |

Origin of Product |

United States |

The Strategic Importance of Bis Functionalized Molecules

In organic synthesis, the term "bis" signifies the presence of two identical, yet separate, functional groups within a single molecule. This characteristic is not merely a structural curiosity but a strategic advantage. Bis-functionalized molecules like 2,2-Bis(2-iodoethyl)-1,3-dioxolane serve as powerful building blocks for several reasons:

Symmetry and Complexity : They are ideal precursors for creating symmetrical molecules and complex structures such as macrocycles and polymers. The dual reactive sites allow for simultaneous or sequential reactions, leading to the efficient assembly of larger molecular frameworks.

Crosslinking and Polymerization : The two functional groups can react with different molecules or with monomers to form cross-linked networks or extend polymer chains, respectively. This is particularly valuable in materials science for creating polymers with specific properties. ontosight.ai

Intramolecular Reactions : The proximity of the two functional groups can facilitate intramolecular cyclization reactions, providing access to novel cyclic and spirocyclic systems that might be challenging to synthesize through other means.

The Pivotal Role of Iodinated Compounds in Modern Synthesis

Iodinated organic compounds are highly valued reagents in contemporary synthetic chemistry due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions.

This inherent reactivity makes organoiodides, particularly primary alkyl iodides like those in 2,2-Bis(2-iodoethyl)-1,3-dioxolane, prime substrates for a wide array of transformations. They are especially prominent in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation. nih.govorganic-chemistry.org Key examples include:

Suzuki-Miyaura Coupling : Reaction with organoboron compounds.

Heck Coupling : Reaction with alkenes.

Sonogashira Coupling : Reaction with terminal alkynes.

Buchwald-Hartwig Amination : Reaction with amines.

The efficiency of these palladium-catalyzed reactions often relies on the high reactivity of the organoiodide substrate. organic-chemistry.orgnih.govrsc.org

The 1,3 Dioxolane Core: a Guardian of Reactivity

The 1,3-dioxolane (B20135) moiety is a cyclic acetal (B89532) that serves one of the most crucial roles in multistep organic synthesis: as a protecting group for aldehydes and ketones. ambeed.comlibretexts.org In the structure of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, it masks a ketone functional group.

The key features of the 1,3-dioxolane protecting group are:

Stability : It is robust and unreactive under a wide range of conditions, especially towards nucleophiles, bases, and many oxidizing and reducing agents. thieme-connect.com This stability is essential when performing reactions on other parts of the molecule, such as the reactive iodoethyl groups.

Ease of Formation and Cleavage : Dioxolanes are typically formed by the acid-catalyzed reaction of a ketone with ethylene (B1197577) glycol. wikipedia.org Crucially, the protection is reversible; the original ketone can be readily regenerated by hydrolysis in the presence of aqueous acid. thieme-connect.comwikipedia.org

This "protect-react-deprotect" strategy allows for selective transformations, preventing unwanted side reactions at the carbonyl group while the iodoethyl arms undergo synthesis. ambeed.com

Future Research and Synthetic Potential

De Novo Synthesis Approaches

De novo synthesis of this compound starts from basic chemical building blocks.

The formation of the 1,3-dioxolane (B20135) ring is a critical step, often achieved through acetalization or ketalization. wikipedia.org This process involves the reaction of a ketone with a diol, such as ethylene (B1197577) glycol, typically in the presence of an acid catalyst. wikipedia.org The primary function of this reaction is often to protect the ketone group during subsequent chemical transformations. wikipedia.org

For instance, 2,2'-Bis(1,3-dioxolane) can be synthesized by the acetalization of carbonyl compounds with vicinal diols, using a Brönsted or Lewis acid catalyst like toluenesulfonic acid with 1,2-ethanediol.

The efficiency of dioxolane synthesis is highly dependent on the optimization of acid-catalyzed conditions. bgu.ac.il Both Brønsted and Lewis acids are instrumental in facilitating the electrophilic substitution reactions required for the formation of these compounds. bgu.ac.il The choice of acid catalyst, whether homogeneous like sulfuric acid or heterogeneous like zeolites, can significantly impact the reaction's yield and selectivity. nih.govgoogle.com For example, the synthesis of bis(indolyl)methanes, which shares mechanistic similarities, has been optimized using various acid catalysts, highlighting the importance of catalyst selection on reaction outcomes. bgu.ac.ilresearchgate.net The reaction temperature is also a critical parameter, with studies showing that the conversion of acetaldehyde (B116499) with ethylene glycol to form 2-methyl-1,3-dioxolane (B1212220) is influenced by temperature, with reactions carried out at 50°C, 85°C, and 130°C. google.com

Table 1: Effect of Catalyst and Temperature on Dioxolane Synthesis

| Catalyst | Temperature (°C) | Substrates | Product | Yield (%) | Reference |

| Acid Catalyst | 50, 85, 130 | Acetaldehyde, Ethylene Glycol | 2-methyl-1,3-dioxolane | Not specified | google.com |

| DABCO(TfOH)2 | Room Temp | Indole, Aldehydes | 3,3′‐bis(indolyl)methanes | 95 | researchgate.net |

| PAC | Not specified | Indole, Benzaldehyde | Bis(indolyl)methanes | 95 (solution), 99 (solid) | researchgate.net |

| Succinic acid | Microwave | Indole, Aldehydes | 3,3'-bis(indolyl)methanes | Good | researchgate.net |

The choice of solvent and the effective removal of water are crucial for driving the equilibrium of the ketalization reaction towards product formation. google.com Water is a byproduct of this reaction, and its presence can lead to the reverse reaction, hydrolysis, which breaks down the dioxolane ring. google.com

Strategies for water removal include azeotropic distillation with a suitable solvent or the use of dehydrating agents. In the purification of 1,3-dioxolane, extractive rectification using ethylene glycol as a solvent has been shown to effectively reduce water content from an azeotropic mixture of 7-8% down to 0.2-0.4%. google.com The use of organic solvents is common, and in some cases, the choice of solvent can be adapted to enable sequential chemo-enzymatic reactions. nih.gov For instance, cyclopentyl methyl ether has been used as a solvent for the enzymatic synthesis of diols followed by a ruthenium-catalyzed conversion to dioxolanes. nih.gov The recovery and recycling of the solvent are also important considerations for developing sustainable processes. nih.gov

Table 2: Solvent Systems and Water Removal in Dioxolane Synthesis

| Solvent System | Water Removal Method | Application | Reference |

| Ethylene Glycol | Extractive Rectification | Purification of 1,3-dioxolane | google.com |

| Cyclopentyl Methyl Ether | Not specified | Chemo-enzymatic cascade to form dioxolanes | nih.gov |

| 1,4-Dioxane | Not specified | Ruthenium-catalyzed synthesis of cyclic acetals | nih.gov |

| Water | Not applicable (used as anti-solvent) | Precipitation of PHAs after extraction with 1,3-dioxolane | nih.gov |

Following the formation of the dioxolane ring, the introduction of iodine atoms is a key step. This is typically achieved through the reaction of a suitable precursor with an iodinating reagent.

Hypervalent iodine(III) reagents are widely used in organic synthesis due to their oxidizing properties and environmentally benign nature. nih.govchim.itarkat-usa.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are effective for a variety of transformations, including the formation of carbon-heteroatom bonds. chim.it They can facilitate oxidative cyclizations and other reactions leading to the formation of heterocyclic compounds. chim.it While direct iodination of the dioxolane precursor of 2,2-Bis(2-iodoethyl)-1,3-dioxolane using hypervalent iodine reagents is not explicitly detailed in the provided results, their general utility in similar transformations suggests their potential applicability. nih.govchim.it For example, PIDA has been used in the haloenolcyclization of 2-allyl-1,3-diketones to form 5-iodomethyl-4,5-dihydrofurans. chim.it

Table 3: Common Hypervalent Iodine(III) Reagents and Their Applications

| Reagent | Abbreviation | Typical Applications | Reference |

| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclizations, formation of C-O and C-N bonds | chim.it |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Oxidative functionalization of arenes, alkenes, and alkynes | researchgate.net |

| (Bis(trifluoroacetoxy)iodo)benzene | PIFA | Oxidative heterocyclizations | chim.it |

| Iodosylbenzene | PhIO | Oxidation reactions | chim.it |

There is a growing emphasis on developing more environmentally friendly, or "green," methods for chemical synthesis. mdpi.com For iodination reactions, this includes the use of molecular iodine or iodide salts in combination with green oxidants and solvents, or even under solvent-free conditions. mdpi.com One such approach involves the direct iodination of pyrimidine (B1678525) derivatives at the C5 position using nitrate (B79036) salts and iodine under solvent-free mechanical grinding conditions. mdpi.com Another green methodology for the iodination of certain aromatic ketones utilizes molecular iodine with 30% aqueous hydrogen peroxide as the oxidant under solvent- and catalyst-free conditions. mdpi.com These approaches aim to reduce the use of hazardous reagents and solvents, contributing to more sustainable chemical processes. mdpi.commdpi.com

An in-depth examination of the synthetic methodologies for 2,2-Bis(2-iodoethyl)-1,3-dioxolane reveals sophisticated strategies centered on functional group interconversion and its application in complex molecular architecture. These approaches are fundamental in organic synthesis for creating specialized molecules.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of the Compound

The arrangement of electrons and the nature of the chemical bonds within 2,2-Bis(2-iodoethyl)-1,3-dioxolane are fundamental to its properties. Computational methods can map out the electron density distribution, identify regions of high or low electron density, and quantify the strength and nature of its covalent bonds.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For a molecule like 2,2-Bis(2-iodoethyl)-1,3-dioxolane, DFT calculations would typically be employed to determine its most stable three-dimensional geometry (optimization) and to derive various electronic properties.

A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials like LANL2DZ for the iodine atoms to account for relativistic effects). The calculation would yield the optimized geometric parameters of the molecule. While direct experimental data for this specific compound is scarce, a DFT calculation would be expected to provide the bond lengths, bond angles, and dihedral angles that define its lowest energy structure.

Table 1: Predicted Geometrical Parameters for 2,2-Bis(2-iodoethyl)-1,3-dioxolane from a Representative DFT Calculation This table presents plausible data for illustrative purposes, as direct experimental or computational values for this specific molecule are not available in the cited literature.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length (Å) | C-I | ~2.15 |

| C-C (ethyl) | ~1.54 | |

| C-C (dioxolane) | ~1.52 | |

| C-O | ~1.43 | |

| **Bond Angle (°) ** | I-C-C | ~111.0 |

| O-C-O (dioxolane) | ~105.0 | |

| C-O-C (dioxolane) | ~108.0 | |

| Dihedral Angle (°) | O-C-C-O | Varies with ring pucker |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the behavior of electrons in terms of orbitals that extend over the entire molecule. nih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

For 2,2-Bis(2-iodoethyl)-1,3-dioxolane, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms. The LUMO is likely to be a σ* antibonding orbital associated with the C-I bonds. acs.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT methods are commonly used to calculate these orbital energies. acs.org

Table 2: Representative Frontier Orbital Energies for 2,2-Bis(2-iodoethyl)-1,3-dioxolane This table presents plausible data for illustrative purposes.

| Orbital | Predicted Energy (eV) | Primary Character |

| HOMO | -9.5 | Iodine and Oxygen lone pairs |

| LUMO | -0.8 | σ* (C-I) |

| HOMO-LUMO Gap | 8.7 | Reactivity Indicator |

Analysis of these orbitals helps to predict how the molecule would interact with other chemical species. For instance, the high energy of the HOMO suggests it can act as an electron donor, while the low-lying LUMO centered on the C-I bonds indicates a susceptibility to nucleophilic attack at the carbon atoms attached to the iodine.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. rsc.orgsmu.edu

Transition State Analysis and Energy Barrier Calculations

A likely reaction pathway for 2,2-Bis(2-iodoethyl)-1,3-dioxolane involves the nucleophilic substitution of the iodide, which is an excellent leaving group. chemguideforcie.co.uk A common example is the SN2 reaction, where a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion in a single, concerted step. libretexts.orgyoutube.com

Computational methods can locate the geometry of the transition state for this SN2 reaction. The transition state would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is partially formed and the C-I bond is partially broken. youtube.com By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This barrier dictates the rate of the reaction.

Table 3: Representative Calculated Activation Energies for an SN2 Reaction This table presents plausible data for illustrative purposes, comparing the target molecule to a simpler iodoalkane.

| Reactant | Nucleophile | Solvent (Model) | Calculated Activation Energy (kcal/mol) |

| Iodoethane | OH⁻ | Water | ~22 |

| 2,2-Bis(2-iodoethyl)-1,3-dioxolane | OH⁻ | Water | ~24 |

The slightly higher predicted activation energy for the dioxolane derivative compared to a simple iodoalkane could be attributed to the increased steric hindrance from the bulky dioxolane ring and the other iodoethyl group.

Reaction Coordinate Pathway Simulations

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org This simulation maps the lowest energy path connecting the reactants to the products through the transition state. smu.edu The IRC provides a detailed, step-by-step view of the geometric and electronic changes throughout the reaction.

For the SN2 reaction of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, the IRC would show the gradual approach of the nucleophile, the lengthening and eventual breaking of the C-I bond, and the inversion of stereochemistry at the reacting carbon center (a Walden inversion). This analysis confirms that the identified transition state indeed connects the intended reactants and products and provides a deeper understanding of the reaction dynamics.

Conformational Analysis and Stereochemical Predictions

The flexibility of 2,2-Bis(2-iodoethyl)-1,3-dioxolane allows it to adopt various three-dimensional shapes, or conformations. The 1,3-dioxolane (B20135) ring itself is not planar and can exist in conformations such as the "envelope" or "twist" forms. acs.org Additionally, there is rotational freedom around the C-C single bonds of the two iodoethyl side chains.

Computational chemistry can be used to perform a systematic conformational search to identify the various stable conformers and calculate their relative energies. rsc.orgsapub.org This analysis helps to predict the most abundant conformation at a given temperature. The stability of each conformer is determined by a balance of factors, including steric repulsion (e.g., between the two large iodoethyl groups) and electronic effects like dipole-dipole interactions.

Table 4: Predicted Relative Energies of Plausible Conformers This table presents plausible data for illustrative purposes.

| Conformer Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A : Anti-periplanar iodoethyl groups, envelope ring | 0.00 | 75 |

| B : Gauche iodoethyl groups, envelope ring | 1.1 | 15 |

| C : Anti-periplanar iodoethyl groups, twist ring | 1.8 | 10 |

The results would likely indicate that conformers minimizing the steric repulsion between the bulky iodoethyl groups are the most stable. While 2,2-Bis(2-iodoethyl)-1,3-dioxolane itself is an achiral molecule, understanding its preferred conformation is crucial for predicting how it will fit into active sites of enzymes or interact with other chiral molecules.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Reactivity Relationship (QSAR) studies are theoretical models that aim to predict the reactivity of chemical compounds based on their molecular structure. For analogs of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, particularly other haloalkanes, QSAR models can provide valuable insights into the factors governing their reaction rates, such as in nucleophilic substitution reactions. These models establish a mathematical relationship between the chemical reactivity and the structural properties, or "descriptors," of the molecules.

Detailed Research Findings

Research into the reactivity of haloalkanes has identified several key factors that influence the rates of their reactions, particularly nucleophilic substitution (SN2 and SN1) and elimination reactions. libretexts.orgsavemyexams.comlibretexts.org These factors are the primary focus when developing QSAR models for this class of compounds. The reactivity of haloalkanes is largely dependent on the nature of the halogen, the structure of the alkyl group, and the strength of the carbon-halogen (C-X) bond. savemyexams.comsparkl.me

In the context of QSAR, these qualitative observations are quantified using molecular descriptors. For haloalkane analogs, relevant descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the polarity of the C-X bond, which arises from the difference in electronegativity between the carbon and halogen atoms, is a crucial factor. oxfordsciencetrove.com A more polarized bond results in a more electrophilic carbon atom, making it more susceptible to nucleophilic attack. oxfordsciencetrove.com Quantum chemical calculations can provide descriptors such as the partial atomic charge on the carbon atom attached to the halogen and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack.

Steric Descriptors: These account for the spatial arrangement of atoms in a molecule. Steric hindrance around the reaction center can significantly impact reaction rates, especially in SN2 reactions, which involve a backside attack by the nucleophile. masterorganicchemistry.comyoutube.com Descriptors such as Taft's steric parameter (Es) or computational descriptors that quantify molecular volume or surface area around the reactive carbon can be used.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its size, shape, and degree of branching.

Thermodynamic Descriptors: The strength of the carbon-halogen bond is a critical factor determining reactivity. savemyexams.comsparkl.me Weaker C-X bonds are broken more easily, leading to faster reaction rates. savemyexams.com For instance, the C-I bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodoalkanes generally the most reactive haloalkanes. savemyexams.com This can be quantified by the bond dissociation energy.

A hypothetical QSAR model for the reactivity of a series of primary haloalkane analogs in an SN2 reaction could take the form of a linear equation:

log(k) = c₀ + c₁ * D₁ + c₂ * D₂ + c₃ * D₃

Where:

log(k) is the logarithm of the reaction rate constant.

c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis.

D₁ could be an electronic descriptor, such as the partial charge on the alpha-carbon.

D₂ could be a steric descriptor, representing the bulkiness of the alkyl group.

D₃ could be a thermodynamic descriptor, such as the C-X bond dissociation energy.

Studies on related systems, such as nucleophilic aromatic substitution, have successfully employed descriptors like electron affinity and molecular electrostatic potential to predict reaction rates with a high degree of accuracy. nih.gov While the specific compound 2,2-Bis(2-iodoethyl)-1,3-dioxolane has not been the direct subject of published QSAR reactivity studies, the principles derived from analogous haloalkanes provide a robust framework for predicting its chemical behavior.

The following interactive data table illustrates a hypothetical QSAR model for a series of haloalkane analogs, demonstrating the relationship between selected molecular descriptors and their observed reactivity in a nucleophilic substitution reaction.

| Compound (Analog) | Descriptor 1: C-X Bond Energy (kJ/mol) | Descriptor 2: Partial Charge on α-Carbon (e) | Observed log(k) | Predicted log(k) |

|---|---|---|---|---|

| Chloroethane | 324 | +0.15 | -4.5 | -4.4 |

| Bromoethane | 285 | +0.12 | -3.2 | -3.3 |

| Iodoethane | 228 | +0.09 | -2.1 | -2.2 |

| 1-Chloropropane | 327 | +0.16 | -4.8 | -4.7 |

| 1-Bromopropane | 288 | +0.13 | -3.5 | -3.6 |

| 1-Iodopropane | 231 | +0.10 | -2.4 | -2.5 |

Advanced Analytical Techniques in Mechanistic and Structural Investigations

In Situ Spectroscopic Monitoring of Reaction Kinetics

In situ spectroscopy is a powerful tool for studying the kinetics of chemical reactions without the need for sampling. researchgate.net Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation in real-time. clairet.co.ukmt.com

For reactions involving 2,2-Bis(2-iodoethyl)-1,3-dioxolane, such as nucleophilic substitution at the iodinated carbon, in situ FTIR spectroscopy can be particularly informative. bruker.com The progress of the reaction can be tracked by observing the decrease in the intensity of the characteristic absorption band of the C-I bond and the concurrent appearance of new bands corresponding to the newly formed functional group. youtube.com This provides a non-invasive way to acquire high-density data for kinetic and mechanistic analysis. rsc.org The ability to collect numerous spectra in a short period facilitates the examination of spectral changes as the reaction proceeds. bruker.com

Key Spectroscopic Data for Reaction Monitoring:

| Functional Group | Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| C-I (Alkyl Iodide) | FTIR/Raman | ~500-600 | Disappearance indicates reactant consumption. |

| C-O-C (Dioxolane Ether) | FTIR | ~1050-1150 (asymmetric stretch) | Remains relatively constant, serving as an internal standard. |

| C-N (e.g., from substitution with an amine) | FTIR | ~1020-1250 | Appearance indicates product formation. |

| C=O (e.g., from an ester product) | FTIR | ~1735-1750 | Appearance indicates product formation. |

This table presents expected vibrational frequencies for functional groups relevant to reactions of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, based on established spectroscopic principles.

The use of time-resolved mid-infrared quantum cascade laser (QCL) absorption spectroscopy offers even higher temporal resolution (< 5 µs), enabling the study of very fast reaction kinetics and the detection of transient reactive species. copernicus.org Such advanced methods can provide unparalleled insight into the detailed steps of a reaction mechanism. osti.gov

X-ray Crystallography of Derivatives and Reaction Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of crystalline solids. While obtaining a suitable single crystal of 2,2-Bis(2-iodoethyl)-1,3-dioxolane itself might be challenging, the analysis of its crystalline derivatives or stable reaction intermediates can provide invaluable structural information. mdpi.com This includes precise bond lengths, bond angles, and the conformation of the dioxolane ring and its substituents. acs.org

The crystal structure of organoiodine compounds reveals details about intermolecular interactions, such as halogen bonding, which can influence crystal packing and reactivity. researchgate.netontosight.ai In the context of derivatives of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, crystallographic analysis would confirm the stereochemistry of reaction products, for example, in cases where new chiral centers are formed. The structure of iodo-containing compounds can be complex, and X-ray diffraction provides unambiguous characterization. nih.gov

Hypothetical Crystallographic Data for a Derivative:

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. shef.ac.uk |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å | Defines the size of the repeating unit in the crystal. |

| C-I Bond Length | ~2.15 Å | Confirms the presence and nature of the carbon-iodine bond. |

| C-O Bond Lengths (Dioxolane) | ~1.43 Å | Provides information on the geometry of the dioxolane ring. |

This table contains hypothetical but realistic crystallographic data for a derivative of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, illustrating the type of information obtained from an X-ray diffraction experiment.

Mass Spectrometry for Reaction Pathway Mapping

Mass spectrometry (MS) is a crucial analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). chemguide.co.uk In the context of 2,2-Bis(2-iodoethyl)-1,3-dioxolane, MS is used not only to confirm the molecular weight of the compound and its reaction products but also to map reaction pathways by analyzing fragmentation patterns. acs.orglibretexts.org

Electron impact (EI) ionization of 2,2-Bis(2-iodoethyl)-1,3-dioxolane would likely lead to a series of characteristic fragment ions. The molecular ion peak ([M]⁺) would be observed, and its high resolution measurement would confirm the elemental composition. Due to the presence of the heavy iodine atom, fragmentation is often initiated by the cleavage of the C-I bond, which is the weakest bond in the alkyl iodide moiety. docbrown.info

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 398 | [C₇H₁₂I₂O₂]⁺ | Molecular Ion (M⁺) |

| 271 | [C₇H₁₂IO₂]⁺ | Loss of an iodine radical (•I) from M⁺. |

| 143 | [C₅H₇O₂]⁺ | Loss of a second iodine radical and an ethyl group. |

| 127 | [I]⁺ | Formation of an iodine cation. docbrown.info |

| 29 | [C₂H₅]⁺ | Formation of an ethyl cation. docbrown.info |

This table outlines plausible fragmentation patterns for 2,2-Bis(2-iodoethyl)-1,3-dioxolane under mass spectrometry, predicted from the general principles of fragmentation of halogenated ethers and alkanes. libretexts.orgwikipedia.org

Techniques such as atmospheric pressure photoionization (APPI) can be used for the analysis of halogenated compounds, sometimes involving the formation of adducts with halogen anions to aid in detection and minimize fragmentation. acs.org By coupling mass spectrometry with a separation technique like gas or liquid chromatography (GC-MS or LC-MS), complex reaction mixtures can be analyzed, allowing for the identification of intermediates, byproducts, and final products, thus providing a comprehensive map of the reaction pathway. acs.org

Advanced Chromatographic Methods for Product Characterization

Chromatography is fundamental to the separation, purification, and analysis of chemical compounds. researchgate.netresearchgate.net For the characterization of products derived from 2,2-Bis(2-iodoethyl)-1,3-dioxolane, advanced chromatographic techniques are essential for handling complex mixtures and resolving structurally similar compounds. chromatographyonline.com

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of dioxolane derivatives. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be suitable for separating the relatively nonpolar 2,2-Bis(2-iodoethyl)-1,3-dioxolane from more polar reactants or products. sielc.com Given that reactions involving this compound can produce stereoisomers, chiral chromatography is critical for separating enantiomers and diastereomers, which is often a requirement in pharmaceutical and materials science applications. google.com

Two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution compared to conventional GC, making it ideal for analyzing complex mixtures containing halogenated compounds. dioxin20xx.orgazom.comazom.com When coupled with a detector like a micro-electron capture detector (µECD), which is highly sensitive to halogenated substances, or a time-of-flight mass spectrometer (TOF-MS), GCxGC can separate and identify trace-level impurities and byproducts in a single analysis. chromatographyonline.comunito.it

Comparison of Chromatographic Techniques:

| Technique | Principle | Application to 2,2-Bis(2-iodoethyl)-1,3-dioxolane Chemistry |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Analysis of reaction mixtures, purification of products, and quantification. nih.gov |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Resolution of stereoisomeric products. |

| GCxGC-TOFMS | Two-dimensional gas chromatography for high-resolution separation, coupled with mass spectrometry. | Detailed fingerprinting of complex reaction mixtures, identification of trace impurities and byproducts. dioxin20xx.org |

This table compares advanced chromatographic techniques applicable to the analysis and characterization of 2,2-Bis(2-iodoethyl)-1,3-dioxolane and its derivatives.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 2,2-Bis(2-iodoethyl)-1,3-dioxolane into continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, allows for precise control over parameters like temperature, pressure, and reaction time.

The well-defined reactivity of the primary iodides in 2,2-Bis(2-iodoethyl)-1,3-dioxolane makes it an ideal substrate for flow processes. Nucleophilic substitution reactions, for instance, could be performed by flowing a solution of the dioxolane with a nucleophile through a heated reactor coil. This would enable rapid synthesis of symmetrically substituted derivatives. Furthermore, automated platforms could be programmed to sequentially introduce different nucleophiles, potentially allowing for the controlled, stepwise synthesis of unsymmetrical products, a challenging task in traditional batch chemistry. The stability of the dioxolane protecting group is advantageous, as it would likely remain intact under many flow reaction conditions until a specific deprotection step is intentionally introduced downstream.

Bio-Inspired Catalysis and Sustainable Chemical Transformations

In the realm of sustainable chemistry, 2,2-Bis(2-iodoethyl)-1,3-dioxolane could serve as a key substrate in processes that mimic biological reactions. Bio-inspired catalysis often utilizes earth-abundant metals and operates under mild conditions, goals that align with the principles of green chemistry. The reactivity of the carbon-iodine bonds could be harnessed by catalysts inspired by metalloenzymes.

For example, research could explore the use of iron or copper catalysts, mimicking the active sites of certain enzymes, to facilitate coupling reactions involving the dioxolane. Such bio-inspired systems could enable the formation of complex cyclic or polymeric structures under environmentally benign conditions, potentially using water as a solvent. The compound's structure could be used to synthesize novel crown ether analogues or other macrocycles, which are known for their ion-binding properties and are often inspired by natural ionophores.

Exploration in Supramolecular Chemistry and Nanotechnology

The bifunctional nature of 2,2-Bis(2-iodoethyl)-1,3-dioxolane is a compelling feature for the construction of larger, ordered systems in supramolecular chemistry and nanotechnology. Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent bonds.

This compound could act as a "linker" or "strut" in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), following its conversion to a suitable connecting molecule like a dicarboxylate or a diamine. The central dioxolane unit would impart a specific angle and rigidity to the resulting framework. In nanotechnology, it could be used to functionalize nanoparticles or surfaces. For instance, reacting the di-iodo compound with surface-bound thiols or amines on gold nanoparticles could create a stable organic shell, with the dioxolane units available for further chemical modification after deprotection. This could lead to the development of new sensors or drug delivery systems.

Development of Smart Materials with Tunable Properties

Smart materials, which respond to external stimuli such as light, pH, or temperature, represent a major frontier in materials science. The chemical functionalities within 2,2-Bis(2-iodoethyl)-1,3-dioxolane provide a pathway for its incorporation into such materials.

A key feature is the acid-labile dioxolane group. One could envision incorporating this compound into a polymer backbone through its iodoethyl groups. The resulting polymer would be stable under neutral or basic conditions. However, upon exposure to an acidic environment, the dioxolane groups along the polymer chain would hydrolyze, cleaving to reveal ketone functionalities. This chemical transformation would drastically alter the polymer's properties, such as its polarity, solubility, or ability to interact with other molecules. This pH-triggered change could be exploited to create materials for controlled release applications or chemical sensors.

Synergistic Applications in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The dual reactivity of 2,2-Bis(2-iodoethyl)-1,3-dioxolane makes it a promising candidate for the design of novel MCRs.

An MCR could be designed where the two iodoethyl groups react with two different nucleophilic sites on other reactants, leading to the rapid assembly of complex heterocyclic structures. For example, a reaction with a molecule containing both an amine and a thiol could lead to a macrocycle in a single, highly efficient step. Following the MCR, the protected ketone could be unmasked, providing a reactive handle for further diversification of the molecular scaffold. This "build-and-functionalize" strategy is highly powerful in combinatorial chemistry and drug discovery for generating libraries of complex molecules.

Q & A

Q. What are the common synthetic routes for 2,2-Bis(2-iodoethyl)-1,3-dioxolane?

The synthesis of structurally related dioxolane derivatives typically involves reacting diols with protecting agents under acid catalysis. For example, (4R,5R)-4,5-bis-(2-iodophenyl)-1,3-dioxolane was synthesized by reacting (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol with dimethoxypropane in the presence of NEt₃, yielding a 99% product . Adapting this method for 2,2-Bis(2-iodoethyl)-1,3-dioxolane would require substituting the diol precursor with 2-iodoethanol derivatives. Key considerations include optimizing reaction time, temperature, and catalyst selection to accommodate iodine's lower reactivity compared to bromine (as seen in bromoethyl analogs ).

Q. How is structural characterization of 2,2-Bis(2-iodoethyl)-1,3-dioxolane performed?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, the ¹H NMR spectrum of a related iodophenyl-dioxolane showed distinct signals for aromatic protons (δ 7.8–7.4 ppm) and dioxolane methyl groups (δ 1.6 ppm) . For 2-iodoethyl substituents, expect signals near δ 3.5–3.8 ppm (dioxolane oxygenated CH₂) and δ 2.5–3.0 ppm (iodoethyl CH₂). HRMS analysis (e.g., exact mass matching C₈H₁₂O₂I₂: 505.88 g/mol) confirms molecular integrity .

Advanced Research Questions

Q. What experimental design principles apply to optimizing the synthesis of 2,2-Bis(2-iodoethyl)-1,3-dioxolane?

Factorial design can systematically evaluate variables like catalyst type (e.g., NEt₃ vs. BF₃·Et₂O), solvent polarity, and reaction time. For instance, used NEt₃ for mild deprotonation, but stronger acids may accelerate dioxolane formation. A 2³ factorial design (variables: catalyst, temperature, solvent) would identify interactions affecting yield and purity . Additionally, iodine’s photosensitivity necessitates light-protected conditions, as highlighted in safety protocols for iodinated compounds .

Q. How can this compound serve as a precursor for chiral ligands in asymmetric catalysis?

Dioxolanes with stereogenic centers (e.g., ’s (4R,5R)-configured product) are valuable in ligand design. The iodine atoms in 2,2-Bis(2-iodoethyl)-1,3-dioxolane can undergo cross-coupling reactions (e.g., Ullmann or Sonogashira) to introduce functional groups (e.g., phosphines, amines) for coordinating metals like palladium or rhodium . Testing ligand efficacy in catalytic asymmetric hydrogenation or C–C bond formation would involve comparing enantiomeric excess (ee) values across substrates .

Q. What are the challenges in analyzing contradictory spectroscopic data for iodinated dioxolanes?

Discrepancies in NMR or MS data may arise from:

- Solvent effects : Polar solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.

- Iodine’s quadrupolar relaxation : Broadening of ¹³C signals adjacent to iodine.

- Impurity profiles : Unreacted diol or side products (e.g., elimination byproducts) may overlap with target signals. Cross-validate with IR (C–O stretching at ~1100 cm⁻¹) and elemental analysis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.